
1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide" is a structurally complex molecule that includes a chlorophenyl ring, a pyridinyl piperidin moiety, and a methanesulfonamide group. This type of compound is part of a broader class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the formation of the sulfonamide group through the reaction of a suitable amine with a sulfonyl chloride. For example, the synthesis of N-(2,4-Dichlorophenyl)methanesulfonamide involves the conformation of the N—H bond being nearly syn to the ortho-chloro substituent, which is a common feature in the synthesis of methane sulfonanilides . Similarly, the synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, an intermediate in the synthesis of prazole-based drugs, includes steps such as N-oxidation, one-pot synthesis, and chlorination, which could be relevant to the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group attached to an aromatic ring. In the case of N-(2,4-Dichlorophenyl)methanesulfonamide, the geometric parameters are similar to other methane sulfonanilides, with some differences in bond and torsion angles . The amide hydrogen atom is positioned in such a way that it is readily available to a receptor molecule during biological activity . This structural feature is likely to be present in the target compound, given its sulfonamide group.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. The amide hydrogen atom's availability suggests that it can form hydrogen bonds with other molecules, which is essential for its biological activity. For instance, molecules like N-(2,3-Dichlorophenyl)methanesulfonamide pack into chains through N—H⋯O hydrogen bonding . This indicates that the target compound may also engage in similar intermolecular interactions, which could influence its chemical reactivity and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The presence of chloro substituents and the sulfonamide group can affect the compound's polarity, solubility, and stability. The molecular packing, as seen in related compounds, through hydrogen bonding, can also impact the compound's melting point and crystalline structure . These properties are crucial for the compound's application in drug design and other chemical industries.
Applications De Recherche Scientifique
Molecular and Supramolecular Structures
- Research on N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide, benzene, and toluenesulfonamide shows potential in understanding molecular and supramolecular structures. These structures demonstrate varied hydrogen bonding and π-π stacking interactions, essential in chemical and pharmaceutical research (Jacobs, Chan, & O'Connor, 2013).
Kinetics of Elimination Reactions
- The kinetics of elimination reactions in derivatives of 1,2-diphenylethylmethane sulfonate, including chlorophenyl-substituted variants, are studied for insights into chemical reaction mechanisms. This research is critical for developing efficient synthetic routes in organic chemistry (Kumar & Balachandran, 2008).
Structural Analysis of Analogous Compounds
- Structural analysis of compounds like rupatadine, which share similar chemical frameworks, provides insights into the conformation and interaction of chemical moieties. This is vital in drug design and molecular engineering (Kaur et al., 2013).
Coordination Chemistry
- Studies on compounds like Bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ2 N:N′]silver(I) offer significant knowledge in coordination chemistry. Such research helps in the development of new materials and catalysts (Hu & Yeh, 2013).
Electrooptic Film Fabrication
- Research on pyrrole-pyridine-based dibranched chromophores, similar in structure to the subject compound, aids in the development of electrooptic films. This has applications in optics and material science (Facchetti et al., 2006).
Proton Brake Mechanism
- Understanding the relayed proton brake mechanism in compounds like N-Pyridyl-2-iso-propylaniline derivatives, which are structurally similar, is crucial for developing advanced molecular machines and sensors (Furukawa et al., 2020).
Crystallography and Molecular Geometry
- Crystallographic studies of compounds like N-(2,3-Dichlorophenyl)methanesulfonamide provide insights into the molecular geometry, which is fundamental in understanding drug-receptor interactions and material properties (Gowda, Foro, & Fuess, 2007).
Supramolecular Assembly in Derivatives
- Investigating the structural aspects of nimesulidetriazole derivatives, which are structurally related, enhances understanding of supramolecular assembly. This knowledge is pivotal in nanotechnology and pharmaceutical formulation (Dey et al., 2015).
Transfer Hydrogenation Catalysis
- The synthesis and characterization of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, related to the subject compound, contribute to the development of transfer hydrogenation catalysis. This has implications in green chemistry and industrial processes (Ruff et al., 2016).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c19-18-4-2-1-3-16(18)14-25(23,24)21-13-15-7-11-22(12-8-15)17-5-9-20-10-6-17/h1-6,9-10,15,21H,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALALAPCPOPVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2502661.png)

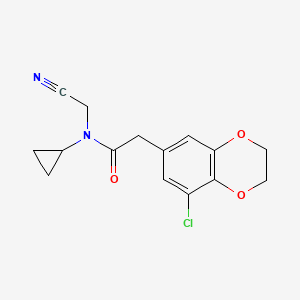
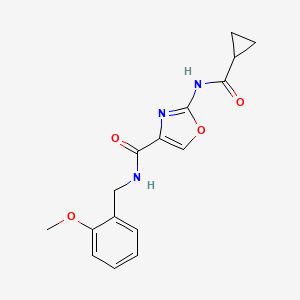

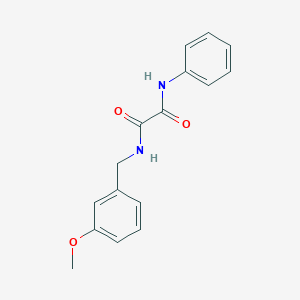

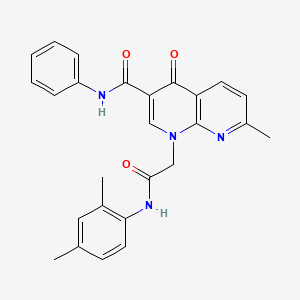


![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)
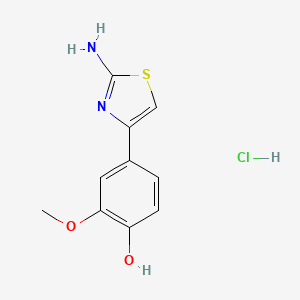
![6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2502681.png)